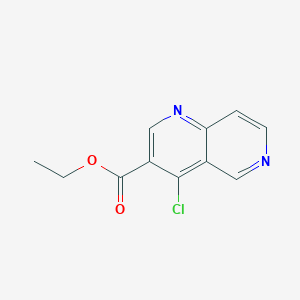

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate

Description

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate (CAS: 92972-76-4) is a bicyclic aromatic compound featuring a naphthyridine core substituted with a chlorine atom at the 4-position and an ethyl ester at the 3-position. Its molecular formula is C₁₁H₉ClN₂O₂, with a molecular weight of 236.65 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing benzodiazepine receptor modulators and pyrazoloquinolinones . It is sensitive to moisture and oxygen, requiring storage under inert conditions at 2–8°C .

Properties

IUPAC Name |

ethyl 4-chloro-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZSJFNERBAGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CN=CC2=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-chloro-1,6-naphthyridine-3-carboxylate typically involves the reaction of 4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with ethanol to form the ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic aromatic substitution , facilitated by the electron-withdrawing effect of the ester group at position 3. This reaction typically occurs under basic conditions with alkyl halides or amines.

Hydrolysis Reactions

The ethyl ester group can hydrolyze to form the corresponding carboxylic acid under acidic or basic conditions.

| Type | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl/ethanol reflux | 4-Chloro-1,6-naphthyridine-3-carboxylic acid |

| Basic hydrolysis | Aqueous NaOH/ethanol | Sodium salt of the carboxylic acid |

Oxidation/Reduction

The dihydroquinolone core can undergo oxidation to form quinolone derivatives, while reduction may generate tetrahydro-1,6-naphthyridine derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) can functionalize the naphthyridine core, though specific conditions are not detailed in the literature.

Condensation Reactions

The Friedländer synthesis is a key method for constructing naphthyridine derivatives, involving the reaction of aromatic aldehydes with ketones or amines.

Analytical Monitoring

Reactions are typically monitored using:

-

TLC : To track reaction

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate has been studied for its antimicrobial properties. Research indicates that it may inhibit bacterial growth by interacting with specific molecular targets within bacterial cells. This interaction can disrupt essential biochemical pathways, leading to cell death or growth inhibition.

2. Anticancer Potential

The compound has shown promise in cancer research as a potential therapeutic agent. Studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in tumor growth and proliferation. Its ability to modulate biological processes relevant to cancer treatment makes it a candidate for further investigation in drug development targeting various cancers .

3. Enzyme Inhibition

Research has highlighted the compound's role as an enzyme inhibitor, particularly in pathways related to metabolic processes. By binding to specific enzymes, Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate can alter enzymatic activity, which may be beneficial in treating diseases where enzyme regulation is crucial .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate against Klebsiella pneumoniae, the compound demonstrated significant inhibitory effects at various concentrations. The study concluded that the compound could be developed further as an antibacterial agent due to its effectiveness in vitro .

Case Study 2: Cancer Cell Proliferation

A research article focused on the anticancer properties of Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate reported that the compound inhibited the proliferation of several cancer cell lines. The mechanism was attributed to its ability to interfere with cell signaling pathways critical for tumor growth .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,6-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of key enzymes or interference with DNA replication in the case of anticancer agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations: Chloro, Methoxy, and Oxo Groups

Ethyl 4-Chloro-7-Methoxy-1,6-Naphthyridine-3-Carboxylate (7f)

- Structure : Features a methoxy group at the 7-position in addition to the 4-chloro substituent.

- Synthesis : Prepared via chlorination of ethyl 7-methoxy-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate using oxalyl chloride in DCM under reflux .

Ethyl 5-Chloro-4-Oxo-1H-1,6-Naphthyridine-3-Carboxylate

- Structure : Substitutes the 4-chloro group with a 4-oxo moiety.

- Safety Profile : Classified under GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), indicating higher toxicity than the parent compound .

Ethyl 1-Butyl-7-Chloro-4-Oxo-1,4-Dihydro-1,6-Naphthyridine-3-Carboxylate (K)

Saturation and Ring Modifications

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate

- Structure : Fully saturated decahydro backbone with a 2-oxo substituent.

- Isomerism : Exists as two isomers (1-1 and 1-2 ) with distinct NMR profiles (e.g., δ 7.33 vs. 6.20 ppm for NH protons) and chromatographic retention factors (Rf = 0.30 vs. 0.36) .

- Implications : Saturation reduces aromaticity, increasing conformational flexibility and altering interactions with biological targets.

Ethyl 4-Chloro-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate

Halogenated Derivatives

Ethyl 4,6-Dichloro-1,5-Naphthyridine-3-Carboxylate

- Structure : Two chlorine atoms at the 4- and 6-positions.

- Reactivity: The dichloro substitution enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to mono-chloro analogues .

3-Bromo-8-Chloro-1,5-Naphthyridine

- Structure : Bromine at the 3-position and chlorine at the 8-position.

- Utility : Bromine’s larger atomic radius facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex heterocycles .

Biological Activity

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate has the molecular formula and belongs to the naphthyridine class of heterocyclic compounds. The synthesis typically involves the reaction of 4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent like thionyl chloride.

Antimicrobial Activity

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate has shown promising antimicrobial properties. Various studies have evaluated its derivatives against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) values for derivatives have been reported as low as , indicating strong activity against Staphylococcus aureus and other resistant strains .

- A study highlighted that certain naphthyridine derivatives exhibited selective antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, showing effectiveness comparable to standard antibiotics .

Anticancer Activity

The compound and its derivatives have been investigated for their anticancer properties:

- Mechanism of Action : Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate may exert its effects by inhibiting key enzymes involved in cancer cell proliferation or interfering with DNA replication processes. This is particularly relevant in the context of its derivatives which have shown cytotoxic effects against various cancer cell lines .

- Case Study : One study demonstrated that naphthyridine derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways such as PI3K/AKT .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Pathogen Tested | MIC () | Activity Type |

|---|---|---|---|

| 4a | Staphylococcus aureus | 0.22 | Bactericidal |

| 5a | E. coli | 0.30 | Bactericidal |

| 7b | Pseudomonas aeruginosa | 0.25 | Bactericidal |

| 10 | Bacillus subtilis | 0.15 | Bactericidal |

Table 2: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cancer Cell Line | IC50 () | Mechanism |

|---|---|---|---|

| Aaptamine | H1299 | 10.47 | Apoptosis |

| Aaptamine | A549 | 15.03 | Cell Cycle Arrest |

| Aaptamine | HeLa | 12.50 | DNA Intercalation |

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclocondensation or cyclization reactions. For example, diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate reacts with 1,3,5-triazine in ethanol under reflux with triethylamine to yield the product in 80% yield . Chlorination can be achieved using SOCl₂ in CHCl₃ under reflux (56% yield) . Cyclopropane ring closure via NaH in THF at 0°C under nitrogen yields derivatives with high regioselectivity (61–96% yield) . Key factors affecting yield include temperature control, reagent stoichiometry, and inert atmosphere to minimize side reactions.

Q. How can X-ray crystallography confirm the structure of Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate derivatives?

- Methodological Answer : X-ray crystallography using programs like SHELXL and OLEX2 is critical for structural elucidation. SHELXL refines small-molecule structures against high-resolution data, while OLEX2 integrates structure solution, refinement, and visualization workflows . For example, ethyl 2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate was structurally confirmed via X-ray analysis after synthesis . Proper crystal mounting, data collection (e.g., Cu-Kα radiation), and refinement parameters (R-factor < 0.05) ensure accuracy.

Advanced Research Questions

Q. What methodological challenges arise in the chlorination of 1,6-naphthyridine precursors, and how can they be mitigated?

- Methodological Answer : Competitive chlorination at multiple positions (e.g., 2-, 3-, and 4-sites) can lead to mixtures, as observed in reactions of 1,6-naphthyridine N-oxide with POCl₃ (yields: 50% 2-chloro, 9% 3-chloro, 15% 4-chloro) . To mitigate this, selective catalysts (e.g., Lewis acids) or controlled temperature gradients (e.g., 0°C to reflux) improve regioselectivity. Alternative routes like Sandmeyer reactions or halogen exchange may bypass these issues but require optimization for scalability.

Q. How does the choice of hydrolysis conditions (acidic vs. alkaline) affect the synthesis of carboxylic acid derivatives from Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate?

- Methodological Answer : Acidic hydrolysis (HCl, H₂O, EtOH, reflux, 9 h) efficiently converts the ethyl ester to the carboxylic acid (81% yield), particularly when electron-withdrawing groups (e.g., Cl, F) stabilize the intermediate . Alkaline conditions risk side reactions (e.g., dehalogenation or ring-opening) but may be preferred for acid-sensitive substituents. Solvent choice (e.g., ethanol vs. DMF) and pH monitoring are critical to avoid decomposition.

Q. What are the key considerations in analyzing conformational dynamics of Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate derivatives in solid-state structures?

- Methodological Answer : Conformational analysis requires single-crystal X-ray diffraction to identify spatial arrangements. For example, ethyl 5-amino-7-benzylseleno-1,6-naphthyridine-3-carboxylate exists as two symmetric conformers in the crystal lattice due to rotational isomerism . Temperature-dependent NMR or Raman spectroscopy can complement crystallographic data to study dynamic behavior in solution. Computational modeling (DFT) aids in predicting energetically favorable conformers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.